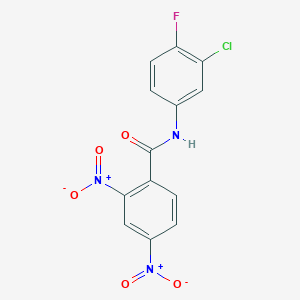![molecular formula C18H19N3OS B5029591 N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5029591.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as IMTU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IMTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The exact mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been found to inhibit the mTOR signaling pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. It has been shown to increase the production of nitric oxide in endothelial cells, which can lead to vasodilation and improved blood flow. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been found to inhibit the growth of cancer cells in vitro, potentially making it a useful tool in cancer research.
实验室实验的优点和局限性
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is the role of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea, which could lead to the development of new drugs and therapies. Finally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has potential applications in cardiovascular disease research, as it has been shown to increase nitric oxide production in endothelial cells. Further research in this area could lead to the development of new treatments for cardiovascular disease.
合成方法
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction of indole-3-acetaldehyde with 2-methoxyaniline, followed by the addition of thiourea. The resulting compound is then purified through various methods, such as column chromatography and recrystallization.
科学研究应用
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been used extensively in scientific research as a tool for studying various biological processes. It has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been used to study the role of nitric oxide in cardiovascular disease, as it has been shown to increase nitric oxide production in endothelial cells.
属性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-17-9-5-4-8-16(17)21-18(23)19-11-10-13-12-20-15-7-3-2-6-14(13)15/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCNGTXITUOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)
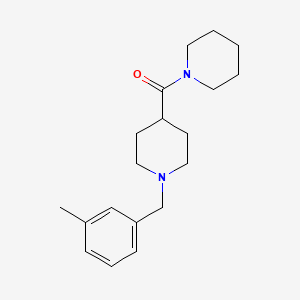
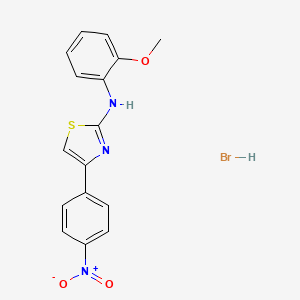
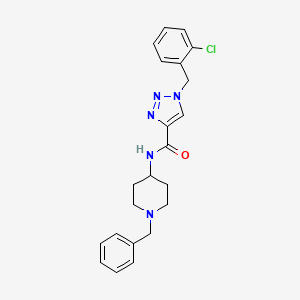
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
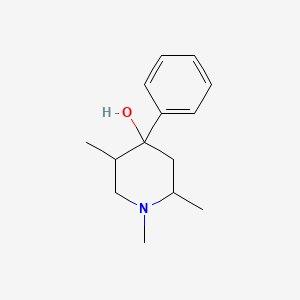
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029575.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029581.png)

![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5029598.png)
